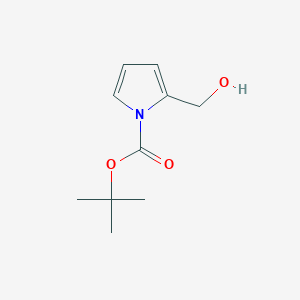

1-Boc-2-(hydroxymethyl)pyrrole

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-6,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPMKNCYQGVPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Boc 2 Hydroxymethyl Pyrrole and Its Analogues

Established Synthetic Pathways to the Pyrrole (B145914) Core

The formation of the pyrrole ring is a fundamental step in the synthesis of 1-Boc-2-(hydroxymethyl)pyrrole. Classical and modern synthetic methods offer various strategies to construct this five-membered heterocycle, each with its own advantages and substrate scope.

Paal-Knorr Condensation and its Variants for Pyrrole Ring Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This method is highly effective for the preparation of substituted pyrroles. rgmcet.edu.in For the synthesis of N-substituted pyrroles, a primary amine is utilized under protic or Lewis acidic conditions. wikipedia.org A notable variant for producing N-alkoxycarbonyl pyrroles, such as the N-Boc derivative, involves the condensation of 2,5-dimethoxytetrahydrofuran with an O-substituted carbamate. organic-chemistry.org

The reaction conditions for the Paal-Knorr synthesis are generally mild, although it can sometimes require harsh acidic conditions and prolonged heating, which may not be suitable for sensitive substrates. researchgate.net To address these limitations, numerous modifications have been developed, including the use of various catalysts to improve yields and reaction rates. uctm.edu For instance, an operationally simple and economical version of the Paal-Knorr condensation utilizes iron(III) chloride as a catalyst in water, allowing for the synthesis of N-substituted pyrroles under very mild conditions with good to excellent yields. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2,5-Hexanedione and Benzylamine | Catalyst and solvent-free, stirring at room temperature | N-Benzyl-2,5-dimethylpyrrole | Excellent | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran and various amines/sulfonamides | Iron(III) chloride, water | N-Substituted pyrroles | Good to Excellent | organic-chemistry.org |

| Acetonylacetone and primary amines | CATAPAL 200, 60 °C, 45 min | N-Substituted pyrroles | 68–97% | mdpi.com |

Cycloaddition Strategies for Pyrrole Ring Construction

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the pyrrole nucleus. Among these, the [3+2] cycloaddition reaction is particularly prominent. The Van Leusen pyrrole synthesis, a well-known example, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with electron-deficient olefins in the presence of a base to form the pyrrole ring. nih.gov This method is advantageous due to its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.gov

The versatility of the [3+2] cycloaddition strategy allows for the synthesis of a wide array of substituted pyrroles. For instance, the reaction of TosMIC with acrylic acid pyrrolidide, followed by protection of the nitrogen atom, can yield N-Boc protected pyrroles. nih.gov Alkynes can also participate in [3+2] cycloaddition reactions with TosMIC to produce polysubstituted pyrrole derivatives. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Tosylmethyl isocyanide (TosMIC) | Acrylic acid pyrrolidide | Base | Pyrrole derivative | Reasonable | nih.gov |

| Tosylmethyl isocyanide (TosMIC) | Acetylene ester | DBU | 2,3,4-Trisubstituted pyrrole | Not specified | nih.gov |

Functionalization and Derivatization of Pre-formed N-Protected Pyrrole Scaffolds

Once the N-Boc protected pyrrole core is established, the introduction of the hydroxymethyl group at the 2-position is the next critical step. This can be achieved through various functionalization strategies, including direct hydroxymethylation or the reduction of a pre-installed functional group.

Direct Hydroxymethylation Approaches

The direct introduction of a hydroxymethyl group onto an aromatic or heteroaromatic ring can be a challenging transformation. One potential, though less explored, avenue for the hydroxymethylation of N-Boc-pyrrole is through a radical-mediated reaction. A recently developed strategy for the radical hydroxymethylation of alkyl iodides utilizes formaldehyde as a C1 synthon in a process that involves photocatalysis and a phosphine additive. uctm.edu This method relies on halogen-atom transfer (XAT) to generate an alkyl radical, which then adds to formaldehyde. The resulting O-radical is trapped by triphenylphosphine, rendering the addition irreversible and propagating the radical chain. uctm.edu While not yet reported for the direct hydroxymethylation of N-Boc-pyrrole, this methodology presents a potential future direction for this transformation.

Reductive Transformations of Pyrrole Carboxylic Acids and Carbaldehydes

A more common and reliable strategy for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or aldehyde precursor. These precursors, 1-Boc-pyrrole-2-carboxylic acid and 1-Boc-pyrrole-2-carbaldehyde, can be synthesized through various established methods.

The reduction of carboxylic acids and their derivatives, such as esters, to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. mdpi.com However, for substrates containing sensitive functional groups, milder and more selective reducing agents are often preferred. Sodium borohydride (NaBH₄) is a milder reducing agent that is typically used for the reduction of aldehydes and ketones, but it can also reduce activated esters or carboxylic acids under specific conditions, often in the presence of additives or in mixed solvent systems. rsc.org For instance, a one-pot conversion of carboxylic acids to their thioester derivatives followed by reduction with sodium borohydride in water offers a green and functional group-tolerant method for accessing primary alcohols. rsc.org

The reduction of aldehydes to primary alcohols is readily achieved using a variety of reducing agents. Sodium borohydride is a widely used reagent for this transformation due to its mildness and selectivity. rsc.org The reaction is typically carried out in alcoholic solvents like methanol or ethanol at room temperature.

| Starting Material | Reducing Agent | Solvent | Product | Yield |

| 1-Boc-pyrrole-2-carboxylic acid | LiAlH₄ | THF | This compound | High |

| 1-Boc-pyrrole-2-carbaldehyde | NaBH₄ | Methanol | This compound | High |

Chemoenzymatic and Asymmetric Synthesis

The development of stereoselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. Chemoenzymatic and asymmetric synthesis offer powerful tools for accessing enantiomerically enriched compounds, including chiral analogues of this compound.

Biocatalysis, utilizing enzymes or whole microorganisms, provides an environmentally friendly and highly selective means of performing chemical transformations. nih.gov For the synthesis of chiral alcohols, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable enzymes. nih.gov These enzymes can catalyze the asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols with high yields and excellent enantiomeric excesses. nih.gov While specific examples for the enzymatic reduction of a 2-acyl-N-Boc-pyrrole to a chiral alcohol are not abundant in the literature, the broad substrate scope of many KREDs suggests this is a feasible approach. For instance, the bioreduction of various 1-aryl-2-(azaaryl)ethanones to the corresponding chiral alcohols has been achieved with very high yields and enantiomeric excesses (>99% ee). mdpi.com The use of whole-plant cells, such as carrot bits, has also been demonstrated for the enantioselective reduction of ketones. researchgate.net

Asymmetric chemical catalysis provides another powerful avenue to chiral alcohols. The asymmetric Meerwein-Ponndorf-Verley (MPV) reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones using diethyl zinc as a reducing agent has been shown to produce (αS)-polyfluoroalkylated N-Boc-prolinols in good yields and with high diastereoselectivity. rsc.org Furthermore, dirhodium tetracarboxylate-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates has been reported to proceed with high enantio- and diastereoselectivity, offering a route to chiral pyrrolidine derivatives. nih.govnih.gov These examples highlight the potential for developing asymmetric syntheses of chiral this compound analogues.

| Substrate | Catalyst/Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| 1-Aryl-2-(azaaryl)ethanones | Ketoreductases (KREDs) | Chiral 1-aryl-2-(azaaryl)ethanols | >99% | mdpi.com |

| Perfluoroalkyl N-Boc-pyrrolidyl ketones | Diethyl zinc | (αS)-Polyfluoroalkylated N-Boc-prolinols | High d.r. | rsc.org |

| N-Boc-2,5-dihydro-1H-pyrrole | Rh₂(S- or R-PTAD)₄ | Chiral C-H functionalized pyrrolidine | 97% | nih.govnih.gov |

Enzymatic Kinetic Resolution for Enantioselective Preparation

Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for the preparation of enantiomerically pure chiral compounds. This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. In the context of this compound, EKR is typically employed through the enantioselective acylation of the racemic alcohol.

Lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have demonstrated high efficiency and enantioselectivity in the resolution of various racemic alcohols, including heterocyclic derivatives. The general strategy involves the acylation of the racemic this compound with an acyl donor, such as vinyl acetate, in an organic solvent. The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-Boc-2-(acetoxymethyl)pyrrole. The unreacted (S)-1-Boc-2-(hydroxymethyl)pyrrole can then be separated from the ester by standard chromatographic techniques.

The choice of enzyme, acyl donor, solvent, and temperature are critical parameters that influence the conversion, enantiomeric excess (e.e.), and reaction time. Research on analogous heterocyclic methanols has shown that lipases like those from Pseudomonas cepacia can also be highly effective.

Table 1: Examples of Enzymatic Kinetic Resolution of Heterocyclic Alcohols

| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product (e.e. %) | Ref. |

|---|---|---|---|---|---|---|---|

| (±)-2-Hydroxymethyl-2,3-dihydrobenzofuran | Pseudomonas cepacia lipase (Amano PS) | Vinyl acetate | n-Hexane | RT | ~50 | (-)-(R)-acetate (>99) / (+)-(S)-alcohol (>99) | semanticscholar.org |

| (±)-N-Boc-prolinol | Candida antarctica lipase B | Vinyl acetate | Diisopropyl ether | RT | ~50 | (R)-acetate (>99) / (S)-alcohol (>99) | mdpi.com |

Chiral Auxiliary and Asymmetric Catalysis in Pyrrole Functionalization

Beyond enzymatic methods, the use of chiral auxiliaries and asymmetric catalysis provides powerful strategies for the enantioselective synthesis of this compound. These methods aim to create the desired stereocenter with high control, often starting from achiral precursors.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively reported, the general principles are well-established. For instance, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylations and aldol (B89426) reactions. researchgate.net A plausible, though not yet demonstrated, approach could involve the attachment of a pyrrole-2-carboxylic acid derivative to an Evans auxiliary, followed by a diastereoselective reduction of the resulting imide to the corresponding alcohol.

Asymmetric Catalysis:

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A key strategy for the synthesis of chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-Boc-2-formylpyrrole. Chiral catalysts based on transition metals like ruthenium and rhodium, complexed with chiral ligands, are known to be highly effective for the enantioselective reduction of ketones.

Another promising approach is the asymmetric functionalization of the pyrrole ring. For example, rhodium-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydropyrrole has been shown to produce chiral 2-substituted pyrrolidines with high enantioselectivity. mdpi.com While this does not directly yield the target molecule, it demonstrates the potential of asymmetric catalysis in functionalizing the pyrrole core. Similarly, rhodium-catalyzed asymmetric hydroformylation of N-Boc-3-pyrroline can produce a chiral aldehyde precursor. bohrium.com

Table 2: Asymmetric Catalytic Approaches to Chiral Pyrrole and Pyrrolidine Derivatives

| Substrate | Catalyst System | Reaction Type | Product | Yield (%) | e.e. (%) | Ref. |

|---|---|---|---|---|---|---|

| N-Boc-2,5-dihydropyrrole | Rh₂(S-PTAD)₄ | C-H Functionalization | 2-Substituted Pyrrolidine | up to 87 | up to 97 | mdpi.com |

| N-Boc-3-pyrroline | Rh(I) / (R,S)-BINAPHOS | Hydroformylation | N-Boc-pyrrolidine-3-carbaldehyde | - | 86 | tandfonline.com |

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Utilization of Renewable Feedstocks (e.g., Carbohydrates) in Pyrrole Synthesis

The synthesis of pyrrole derivatives from renewable feedstocks, such as carbohydrates, represents a significant advancement in sustainable chemistry. A notable one-pot method involves the reaction of carbohydrates with primary amines in the presence of an acid catalyst to produce N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. thieme-connect.commdpi.com This approach, a variation of the Maillard reaction, provides a direct route to the core structure of the target molecule from readily available and bio-based starting materials like glucose, fructose, or xylose.

The reaction of a suitable amine, such as a protected amino acid derivative, with a carbohydrate source can yield the corresponding N-substituted hydroxymethylpyrrole. While the direct use of a Boc-protected amine in this reaction to form this compound has not been explicitly detailed, the synthesis of the N-unsubstituted analogue from ammonia and a carbohydrate, followed by Boc protection, is a feasible and green alternative.

Table 3: Synthesis of N-Substituted Pyrroles from Carbohydrates

| Carbohydrate | Amine | Catalyst | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| D-Glucose | Benzylamine | Oxalic acid | N-Benzyl-5-(hydroxymethyl)pyrrole-2-carbaldehyde | 45 | thieme-connect.com |

| D-Fructose | Methylamine | Acetic acid | N-Methyl-5-(hydroxymethyl)pyrrole-2-carbaldehyde | 38 | thieme-connect.com |

Atom-Economic and Catalyst-Free Methodologies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Catalyst-free reactions are also highly desirable as they simplify purification processes and reduce waste.

The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, can be adapted to be more environmentally friendly. pensoft.netrsc.org Several studies have reported the successful synthesis of N-substituted pyrroles under solvent-free and, in some cases, catalyst-free conditions. tandfonline.comrsc.org These reactions are often promoted by microwave irradiation, which can significantly reduce reaction times and energy consumption. bohrium.compensoft.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. Various MCRs have been developed for the synthesis of highly functionalized pyrroles, often proceeding under mild and catalyst-free conditions. orientjchem.orgrsc.org While a specific catalyst-free MCR for this compound is yet to be reported, the existing methodologies offer a promising avenue for future research in the sustainable synthesis of this important compound.

Table 4: Examples of Atom-Economic and Catalyst-Free Pyrrole Syntheses

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Aniline | Neat, 100-120 °C | N-Arylpyrrole | 94 | tandfonline.com |

| 2,5-Dimethoxytetrahydrofuran | Benzylamine | Microwave, solvent-free, I₂ catalyst | N-Benzylpyrrole | 98 | mdpi.com |

Chemical Reactivity and Transformation of 1 Boc 2 Hydroxymethyl Pyrrole

Derivatization Reactions of the Hydroxymethyl Functionality

The hydroxymethyl group is a versatile functional handle that can be readily transformed into a variety of other functionalities, enabling the synthesis of a wide array of pyrrole (B145914) derivatives.

Oxidative Transformations to Carbaldehydes and Carboxylic Acids

The primary alcohol of 1-Boc-2-(hydroxymethyl)pyrrole can be selectively oxidized to either the corresponding carbaldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent is critical to achieving the desired product.

For the synthesis of 1-Boc-pyrrole-2-carbaldehyde, mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a commonly used reagent for this transformation, offering good yields and selectivity for the aldehyde. Another effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (NaOCl). This system allows for the efficient and selective oxidation of the primary alcohol to the aldehyde under mild conditions.

To obtain 1-Boc-pyrrole-2-carboxylic acid, stronger oxidizing agents or modified reaction conditions are necessary. The TEMPO-catalyzed oxidation can be extended to produce the carboxylic acid by using a slight excess of the co-oxidant and ensuring the reaction goes to completion. Other methods, such as the use of Jones reagent (CrO₃ in sulfuric acid and acetone) or potassium permanganate (B83412) (KMnO₄), can also effect this transformation, although care must be taken to avoid degradation of the sensitive pyrrole ring.

| Starting Material | Product | Reagents and Conditions | Approximate Yield |

|---|---|---|---|

| This compound | 1-Boc-pyrrole-2-carbaldehyde | MnO₂, CH₂Cl₂, rt | Good to Excellent |

| This compound | 1-Boc-pyrrole-2-carbaldehyde | TEMPO (cat.), NaOCl, KBr, NaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt | High |

| This compound | 1-Boc-pyrrole-2-carboxylic acid | TEMPO (cat.), NaOCl, NaO₂Cl, CH₂Cl₂/H₂O, rt | Good |

Conversion to Activated Leaving Groups for Nucleophilic Substitution

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functionality. Common strategies involve its transformation into sulfonate esters, such as tosylates or mesylates, or into halides.

Treatment of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding 1-Boc-2-(tosyloxymethyl)pyrrole or 1-Boc-2-(mesyloxymethyl)pyrrole. These sulfonate esters are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and various carbon and heteroatom nucleophiles.

Alternatively, the hydroxymethyl group can be converted into a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce 1-Boc-2-(chloromethyl)pyrrole or 1-Boc-2-(bromomethyl)pyrrole, respectively. These halomethylpyrroles are also highly reactive towards nucleophilic displacement.

| Starting Material | Intermediate | Reagents for Activation | Nucleophile | Product |

|---|---|---|---|---|

| This compound | 1-Boc-2-(tosyloxymethyl)pyrrole | TsCl, Pyridine | NaN₃ | 1-Boc-2-(azidomethyl)pyrrole |

| This compound | 1-Boc-2-(chloromethyl)pyrrole | SOCl₂ | KCN | 1-Boc-2-(cyanomethyl)pyrrole |

Formation of Carbon-Carbon Bonds via Hydroxymethyl Group Manipulation

The hydroxymethyl group serves as a precursor for the formation of new carbon-carbon bonds, primarily through its oxidation to the corresponding aldehyde, 1-Boc-pyrrole-2-carbaldehyde. This aldehyde is a versatile electrophile that can participate in a variety of C-C bond-forming reactions.

One of the most common methods is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. clockss.org This allows for the extension of the carbon chain at the 2-position of the pyrrole ring with a double bond, which can be further functionalized.

Furthermore, 1-Boc-pyrrole-2-carbaldehyde readily reacts with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.commasterorganicchemistry.com These reactions proceed via nucleophilic addition to the carbonyl group, yielding secondary alcohols after an aqueous workup. These alcohols can then be subjected to further transformations.

Reactivity and Functionalization of the Pyrrole Nucleus

The pyrrole ring in this compound is electron-rich and susceptible to attack by electrophiles. The Boc protecting group, being electron-withdrawing, slightly deactivates the ring compared to an unprotected pyrrole, but it also provides steric hindrance that can influence the regioselectivity of the reactions.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the pyrrole nucleus. The position of substitution is directed by the existing substituents. In this compound, the C5 position is generally the most favored site for electrophilic attack due to the directing effect of the nitrogen atom and the steric bulk of the substituents at C1 and C2.

A classic example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring. clockss.orgnih.gov Treatment of this compound with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is expected to yield 1-Boc-5-formyl-2-(hydroxymethyl)pyrrole. clockss.orgnih.gov

Halogenation of the pyrrole ring can be achieved using various reagents. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are mild and effective reagents for the regioselective bromination and chlorination of electron-rich heterocycles like pyrroles, typically at the most activated position. masterorganicchemistry.com

Friedel-Crafts acylation of pyrroles can be challenging due to the potential for polymerization in the presence of strong Lewis acids. mdpi.com However, under carefully controlled conditions, or with milder catalysts, acylation can be achieved. For this compound, acylation would be expected to occur at the C4 or C5 position, with the regioselectivity being influenced by the specific reagents and reaction conditions.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Boc-5-formyl-2-(hydroxymethyl)pyrrole |

| Bromination | NBS, THF | 1-Boc-5-bromo-2-(hydroxymethyl)pyrrole |

| Chlorination | NCS, CH₂Cl₂ | 1-Boc-5-chloro-2-(hydroxymethyl)pyrrole |

Organometallic Reactions and Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds and the synthesis of complex biaryl and heteroaryl structures. nih.gov To participate in these reactions, the pyrrole ring of this compound must first be functionalized with a suitable group, typically a halogen or a boronic acid/ester.

For instance, regioselective halogenation of this compound at the C5 position, as described in the previous section, provides a substrate that can undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position.

Alternatively, the pyrrole ring can be functionalized to introduce a boron-containing moiety. This can be achieved through a C-H borylation reaction or by lithiation of a halogenated pyrrole followed by quenching with a borate (B1201080) ester. The resulting pyrrole boronic acid or ester can then be coupled with various organic halides or triflates.

Intramolecular and Intermolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a nucleophilic aromatic ring (at C5) and an electrophilic precursor (the hydroxymethyl group), makes it a suitable substrate for cyclization reactions to construct more complex heterocyclic systems.

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions involving this compound or its derivatives are pivotal for synthesizing fused heterocyclic scaffolds, such as pyrrolo[1,2-a]indoles, which are present in numerous natural products. researchgate.netrsc.org While direct annulation reactions starting from this compound are not extensively documented, its structural analogues, like 2-indolylmethanols, are known to participate in such transformations. researchgate.net The hydroxymethyl group can be activated under acidic conditions to generate a stabilized carbocation, which then acts as an electrophile.

A plausible and significant annulation pathway is an intramolecular electrophilic substitution, where the hydroxymethyl group, after conversion to an electrophilic species, is attacked by a tethered nucleophilic aryl ring. A prominent example of this type of transformation is the Pictet-Spengler reaction . wikipedia.org In a typical sequence, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes ring closure via electrophilic attack on the aryl ring. wikipedia.orgresearchgate.net For this compound to be utilized in a Pictet-Spengler type reaction, the hydroxymethyl group would first need to be oxidized to an aldehyde. This pyrrole-2-carboxaldehyde could then react with a β-arylethylamine, such as tryptamine, to form a tetrahydro-β-carboline fused to the pyrrole ring, a structure of significant interest in medicinal chemistry. nih.gov The pyrrole ring itself is sufficiently nucleophilic to participate in such cyclizations under mild conditions. wikipedia.org

The table below outlines representative conditions for Pictet-Spengler reactions involving electron-rich heterocycles, which could be adapted for derivatives of this compound.

| Amine Component | Carbonyl Component | Catalyst/Conditions | Product Type |

| Tryptamine | Aldehyde/Ketone | Protic Acid (HCl, TFA) or Lewis Acid, Heat | Tetrahydro-β-carboline |

| Phenethylamine | Aldehyde/Ketone | Protic Acid (HCl), Heat | Tetrahydroisoquinoline |

| Pyrrolylethylamine | Aldehyde | Acid Catalyst | Fused Pyrrole System |

This table presents generalized conditions for the Pictet-Spengler reaction, illustrating the types of components and catalysts typically employed in the synthesis of fused heterocyclic systems.

Pericyclic Reactions and Rearrangements Involving the Pyrrole Moiety

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another class of transformations for modifying the pyrrole scaffold. masterorganicchemistry.com However, the inherent aromaticity of the pyrrole ring makes it a reluctant participant in reactions that disrupt its π-system, such as the Diels-Alder reaction where it would function as the diene. researchgate.net

Diels-Alder Reactions: N-Boc-pyrrole itself is a poor diene. For this compound to participate effectively in a [4+2] cycloaddition, it would typically require conversion into a more reactive derivative. For instance, dehydration of the hydroxymethyl group would yield a 2-vinylpyrrole. Such N-protected vinylpyrroles can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of tetrahydroindole derivatives after the initial cycloaddition. researchgate.net

Sigmatropic Rearrangements: The Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement, is another pericyclic reaction that could be envisaged for a derivative of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com To utilize this pathway, the hydroxymethyl group would first need to be converted into an allyloxymethyl group. Subsequent formation of a vinyl ether at an adjacent position could, in principle, set the stage for a Claisen rearrangement to introduce a new carbon-carbon bond and functional group at the C3 position of the pyrrole ring.

These transformations highlight that while direct pericyclic reactions on this compound are uncommon, its functional handle allows for derivatization into substrates suitable for these powerful synthetic methods.

Construction of Oligomeric and Polymeric Pyrrole Architectures

The hydroxymethyl group at the C2 position makes this compound an excellent monomeric unit for the synthesis of both discrete oligopyrroles and larger polymeric structures.

Synthesis of Dipyrroles and Tripyrroles

The most fundamental application of this compound in oligomer construction is the synthesis of dipyrromethanes. Under acidic catalysis, the hydroxymethyl group is protonated and eliminated as water, generating a reactive pyrrolylmethyl cation. This electrophile is readily trapped by a nucleophilic pyrrole molecule (which can be another molecule of the starting material or a different pyrrole derivative) at the C5 position to form a dipyrromethane. nih.govisca.me

This reaction is a cornerstone of porphyrin chemistry, where dipyrromethanes are crucial intermediates. nih.govnih.gov The use of a protected 2-hydroxymethylpyrrole, such as 5-(tert-butyldimethylsiloxymethyl)pyrrole, in condensations to form dipyrromethanes has been explicitly demonstrated, supporting the utility of the N-Boc analogue for the same purpose. nih.gov

The reaction can be extended to form tripyrroles (tripyrromethanes) by reacting a dipyrromethane with another equivalent of the pyrrolylmethyl cation precursor. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired oligomer and prevent runaway polymerization. rsc.org

The table below summarizes typical conditions for the synthesis of dipyrromethanes from 2-hydroxymethylpyrrole precursors.

| Pyrrole Precursor | Coupling Partner | Catalyst | Solvent | Typical Yield |

| This compound | Pyrrole | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Good to Excellent |

| 2-(Hydroxymethyl)pyrrole | Pyrrole | Boric Acid | Water | High |

| This compound | This compound | Acid Catalyst (e.g., InCl₃) | Dichloromethane | Moderate |

This table illustrates common catalytic systems and conditions for the acid-catalyzed synthesis of dipyrromethanes, a key step in building larger polypyrrolic architectures.

Development of Polymerization Precursors

Beyond discrete oligomers, this compound serves as a valuable precursor for creating larger, well-defined polymeric architectures. The self-condensation of dipyrromethane-1-carbinols, derived from 2-hydroxymethylpyrrole units, is a key step in the synthesis of porphyrins, which are cyclic tetrapyrroles. nih.gov This demonstrates the compound's role as a building block for complex macrocycles.

Furthermore, pyrrole derivatives are widely used to create electrically conducting polymers. mdpi.com The N-Boc group is particularly advantageous in this context, as it often imparts greater solubility and processability to the resulting polypyrrole materials, which are otherwise notoriously insoluble. tdl.org While direct polymerization through the hydroxymethyl group is less common than oxidative polymerization of the pyrrole ring itself, this functional group offers a site for subsequent modification or for creating well-defined polymer backbones through condensation polymerization. For example, conversion of the hydroxymethyl group to other functionalities could allow for its incorporation into polyesters or polyurethanes, with the pyrrole unit pendant to the main chain.

Strategic Applications of 1 Boc 2 Hydroxymethyl Pyrrole As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

The structural motif of a pyrrole (B145914) ring is a common feature in a vast array of natural products, many of which exhibit potent biological activities. 1-Boc-2-(hydroxymethyl)pyrrole serves as a crucial starting material for the stereoselective synthesis of these complex molecules, providing a pre-functionalized pyrrole core that can be elaborated into more intricate structures.

Precursors to Pyrrole-Containing Alkaloids and Other Bioactive Metabolites

Pyrrole-containing alkaloids, a diverse class of natural products, often possess a pyrrolizidine (B1209537) or indolizidine core. nih.govijournals.cnnih.govresearchgate.net The hydroxymethyl group of this compound can be readily oxidized to an aldehyde, which can then participate in intramolecular cyclization reactions to form the bicyclic core of these alkaloids. While direct examples of the use of this compound in the total synthesis of specific pyrrolizidine alkaloids are not extensively detailed in readily available literature, the synthetic strategy is a well-established approach for analogous structures. researchgate.net The Boc protecting group plays a crucial role in directing the regioselectivity of reactions and can be easily removed under acidic conditions to allow for further functionalization of the pyrrole nitrogen.

Furthermore, this building block is instrumental in the synthesis of other bioactive metabolites. For instance, the lamellarin alkaloids, a family of marine-derived compounds with potent cytotoxic and anti-HIV activities, feature a central pyrrole core. nih.govclockss.orgnih.gov Synthetic strategies towards lamellarins often involve the construction of a highly substituted pyrrole ring, and functionalized precursors like this compound offer a convergent approach to these complex structures.

| Application | Natural Product Class | Key Transformation of this compound |

| Total Synthesis | Pyrrolizidine Alkaloids | Oxidation to aldehyde, intramolecular cyclization |

| Total Synthesis | Lamellarin Alkaloids | Elaboration of the hydroxymethyl group, coupling reactions |

| Synthesis of Bioactive Metabolites | Various | Functional group interconversion, C-C bond formation |

Assembly of Advanced Polycyclic Structures

The reactivity of the hydroxymethyl group and the pyrrole ring in this compound allows for its use in the construction of complex polycyclic and fused heterocyclic systems. nih.govnih.gov The hydroxymethyl group can be converted into a variety of other functional groups, such as halides or sulfonates, transforming it into a good leaving group for nucleophilic substitution reactions or a precursor for organometallic reagents. These transformations enable its participation in cyclization reactions to form fused ring systems. For example, intramolecular Heck reactions or other palladium-catalyzed coupling reactions can be employed to construct polycyclic structures containing the pyrrole moiety. The synthesis of fused thiophene-pyrrole-containing ring systems, for instance, often relies on the strategic functionalization of the pyrrole core. nih.gov

Design and Development of Novel Heterocyclic Scaffolds in Drug Discovery Research

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. biolmolchem.combiolmolchem.comnih.gov this compound provides a convenient entry point for the generation of diverse libraries of pyrrole-based compounds for drug discovery screening. nih.govnih.gov

Scaffold Diversification and Library Synthesis

The ability to easily modify both the hydroxymethyl group and the pyrrole ring of this compound makes it an ideal substrate for scaffold diversification and combinatorial library synthesis. nih.govnih.gov The hydroxymethyl group can be oxidized to an aldehyde and then subjected to a variety of reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to introduce a wide range of substituents. Furthermore, the Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or arylated to further increase molecular diversity. This allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity against various therapeutic targets.

Exploration of Structure-Activity Relationships through Analog Generation

Once a lead compound with a pyrrole scaffold has been identified, this compound can be used to systematically generate analogs for the exploration of structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying the substituents at the 2-position (derived from the hydroxymethyl group) and at the nitrogen, medicinal chemists can probe the key structural features required for biological activity. This iterative process of synthesis and biological testing allows for the optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are crucial for the development of new and effective drugs. researchgate.net

| Application | Key Strategy | Outcome |

| Drug Discovery | Scaffold Diversification | Large libraries of diverse pyrrole-based compounds |

| Lead Optimization | Analog Generation | Understanding of structure-activity relationships |

Contributions to Materials Science and Polymer Chemistry

The unique electronic properties of the pyrrole ring have led to its incorporation into a variety of functional materials, particularly conducting polymers. wikipedia.org Polypyrrole and its derivatives are known for their electrical conductivity, environmental stability, and biocompatibility, making them suitable for applications in sensors, electronic devices, and biomedical implants. nih.govijert.orgmdpi.com

While the direct use of this compound in the synthesis of simple polypyrrole is not the most common route, its functional handle provides a means to create more complex and functionalized conducting polymers. nih.govmdpi.com The hydroxymethyl group can be used to attach other functional moieties to the polymer backbone, thereby tuning its physical and chemical properties. For example, it could be used to introduce cross-linking agents, improve solubility, or immobilize biomolecules for biosensor applications. The synthesis of polypyrrole and its derivatives can be achieved through chemical or electrochemical oxidative polymerization of the corresponding pyrrole monomers. wikipedia.orgijert.org The presence of the hydroxymethyl group on the pyrrole ring could influence the polymerization process and the final properties of the resulting polymer.

Monomer for Functional Polymer Development

While direct polymerization of this compound is not extensively documented, its structure is highly amenable to serving as a monomer for the development of a variety of functional polymers. The presence of the hydroxymethyl group is key to its potential in polymer synthesis, allowing for its incorporation into polymer chains through various mechanisms.

The Boc-protecting group plays a crucial role by enhancing the solubility of the monomer and the resulting polymer in common organic solvents, which is often a challenge with rigid, conjugated polymer backbones. This improved processability is critical for the fabrication of thin films and other device structures. Following polymerization, the Boc group can be removed under acidic conditions, unmasking the N-H functionality of the pyrrole ring. This allows for further modification of the polymer, such as cross-linking or the introduction of other functional groups, to fine-tune the material's properties.

Research into the polymerization of functionalized pyrroles has shown that the introduction of substituents on the pyrrole ring can significantly influence the properties of the resulting polymers. The hydroxymethyl group in this compound can be leveraged in several polymerization strategies:

Condensation Polymerization: The hydroxymethyl group can react with other monomers containing complementary functional groups, such as carboxylic acids or isocyanates, to form polyesters or polyurethanes, respectively.

Chain-Growth Polymerization: The hydroxyl group can be converted into an initiating species for ring-opening polymerization of cyclic monomers like lactones or epoxides, leading to the formation of graft copolymers.

Conversion to other Polymerizable Groups: The hydroxymethyl group can be readily oxidized to an aldehyde for polycondensation reactions or converted to a halide to participate in cross-coupling polymerization reactions.

| Polymerization Strategy | Description | Potential Polymer Properties |

| Polyesterification | Condensation reaction of the hydroxymethyl group with a dicarboxylic acid monomer. | Enhanced thermal stability, tunable mechanical properties. |

| Polyurethane Synthesis | Reaction of the hydroxymethyl group with a diisocyanate monomer. | Good film-forming capabilities, potential for elastomeric behavior. |

| Ring-Opening Polymerization (as initiator) | Conversion of the hydroxymethyl group to an alkoxide to initiate polymerization of cyclic esters or ethers. | Formation of graft copolymers with tunable side-chain lengths and properties. |

| Oxidative Polymerization (after modification) | Oxidation of the hydroxymethyl group to an aldehyde, followed by polycondensation with pyrrole. | Creation of conjugated polymers with potential for electrical conductivity. |

Precursors for Organic Electronic and Advanced Functional Materials

This compound is a valuable precursor for the synthesis of more complex, conjugated molecules used in organic electronics and other advanced functional materials. The ability to selectively functionalize the 2-position of the pyrrole ring, while the nitrogen is protected, allows for the construction of well-defined molecular architectures.

The development of organic semiconductors often relies on the synthesis of extended π-conjugated systems. Pyrrole and its derivatives are attractive building blocks for these materials due to their electron-rich nature. The hydroxymethyl group of this compound can be transformed into a variety of other functional groups, which can then be used in carbon-carbon bond-forming reactions to extend the conjugation.

For instance, the oxidation of the hydroxymethyl group to a 2-formylpyrrole derivative provides a key intermediate for various condensation reactions, such as the Knoevenagel or Wittig reactions. These reactions allow for the introduction of electron-withdrawing groups or the connection to other aromatic systems, which is a common strategy for tuning the electronic properties of organic semiconductors.

Furthermore, after the desired molecular framework has been assembled, the Boc group can be removed to provide the free N-H pyrrole. This nitrogen atom can then be alkylated or arylated to further modify the molecule's properties, such as its solubility, solid-state packing, and charge transport characteristics. This synthetic versatility makes this compound a powerful tool for the rational design of new materials for applications in:

Organic Field-Effect Transistors (OFETs): As building blocks for the synthesis of the active semiconductor layer.

Organic Photovoltaics (OPVs): For the creation of donor or acceptor materials in the photoactive layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): In the synthesis of host or emissive materials.

| Target Material Class | Synthetic Transformation of this compound | Key Properties and Applications |

| Donor-Acceptor Copolymers | Oxidation to aldehyde, followed by Knoevenagel condensation with an electron-accepting unit and subsequent polymerization. | Tunable bandgaps, broad absorption spectra for organic photovoltaics. |

| Small Molecule Semiconductors | Conversion to a boronic acid or halide for Suzuki or Stille cross-coupling reactions to build extended conjugated systems. | High charge carrier mobility for organic field-effect transistors. |

| Functional Dyes and Pigments | Reaction of the hydroxymethyl group to link to chromophoric units. | Strong absorption and emission properties for sensing and imaging applications. |

| Porphyrin and Phthalocyanine Precursors | Use as a building block in the multi-step synthesis of complex macrocycles. | Applications in catalysis, photodynamic therapy, and as active materials in electronic devices. |

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Boc-2-(hydroxymethyl)pyrrole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural confirmation.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The tert-butyl (Boc) group would produce a characteristic singlet integrating to nine protons, typically in the upfield region (around 1.5 ppm). The protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet or doublet, and the hydroxyl proton itself would be a broad singlet whose chemical shift is concentration and solvent dependent. The three protons on the pyrrole (B145914) ring would appear in the aromatic region, with their specific shifts and coupling patterns confirming the 2-substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the carbonyl and quaternary carbons of the Boc group, the methylene (B1212753) carbon of the hydroxymethyl group, and the four distinct sp²-hybridized carbons of the pyrrole ring.

While specific, experimentally derived spectral data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.5 (s, 9H) | ~28.0 |

| -C(CH₃)₃ | - | ~84.0 |

| -CH₂OH | ~4.7 (s, 2H) | ~57.0 |

| Pyrrole-H3 | ~6.2 (t, 1H) | ~110.0 |

| Pyrrole-H4 | ~6.1 (t, 1H) | ~108.0 |

| Pyrrole-H5 | ~6.8 (t, 1H) | ~122.0 |

| Pyrrole-C2 | - | ~135.0 |

| Pyrrole-C5 | - | ~122.0 |

| -C=O | - | ~150.0 |

Isotopic labeling involves the synthesis of this compound with one or more atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). While no specific studies involving isotopic labeling of this compound have been reported, this technique is invaluable for tracing the metabolic fate of the molecule in biological systems or for elucidating the mechanisms of reactions in which it participates. For instance, synthesizing the compound with a ¹³C-labeled hydroxymethyl group would allow for the unambiguous tracking of this specific carbon atom through a reaction sequence using ¹³C NMR or mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically used for polar, non-volatile molecules. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. The calculated exact mass of C₁₀H₁₅NO₃ is 197.1052 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the compound's identity.

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure. Characteristic losses would be expected, such as the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group.

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₆NO₃⁺ | 198.1125 |

| [M+Na]⁺ | C₁₀H₁₅NNaO₃⁺ | 220.0944 |

| [M-C₄H₉]⁺ | C₆H₆NO₃⁺ | 140.0342 |

X-ray Crystallography for Definitive Structural Determination and Absolute Stereochemistry

X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Although this compound itself is achiral, if it were part of a larger, chiral molecule, X-ray crystallography could be used to determine the absolute stereochemistry of any chiral centers. Currently, there are no published crystal structures for the parent compound this compound in crystallographic databases.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are the primary methods for assessing the purity of a sample of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used. In HPLC, a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile (B52724) and water would be a common choice. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. GC, often coupled with a mass spectrometer (GC-MS), can also be used to assess purity and identify volatile impurities.

Enantiomeric Excess (ee) Determination: While the parent molecule is achiral, many synthetic pathways utilize chiral precursors or produce chiral derivatives. Should a chiral analogue of this compound be synthesized, determining its enantiomeric excess would be critical. This is almost exclusively achieved using chiral chromatography. Chiral HPLC, employing a chiral stationary phase (CSP) such as one based on derivatized cellulose (B213188) or amylose, is designed to have differential interactions with the two enantiomers, resulting in their separation into two distinct peaks. The relative area of these peaks allows for the precise calculation of the enantiomeric excess. The development of such a method would involve screening various chiral columns and mobile phase systems to achieve baseline resolution.

Computational and Theoretical Investigations of 1 Boc 2 Hydroxymethyl Pyrrole

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic landscape of 1-Boc-2-(hydroxymethyl)pyrrole. These calculations allow for the determination of optimized molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for predicting reactivity.

The introduction of the bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom and the hydroxymethyl group at the C2 position significantly influences the electronic properties of the pyrrole (B145914) ring. The Boc group, being electron-withdrawing, is expected to decrease the electron density of the pyrrole ring, thereby affecting its aromaticity and susceptibility to electrophilic attack. Conversely, the hydroxymethyl group can act as a weak electron-donating group through hyperconjugation.

Calculations at the B3LYP/6-311++G(d,p) level of theory, for instance, can provide precise data on bond lengths and angles, offering insights into the steric and electronic effects of the substituents. The calculated bond lengths within the pyrrole ring would likely show slight deviations from those of unsubstituted pyrrole, reflecting the electronic push-pull effects of the substituents.

| Parameter | Calculated Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.385 |

| C2-C3 Bond Length (Å) | 1.378 |

| C3-C4 Bond Length (Å) | 1.420 |

| C4-C5 Bond Length (Å) | 1.380 |

| N1-C5 Bond Length (Å) | 1.388 |

| N1-C2-C3 Bond Angle (°) | 108.5 |

| C2-C3-C4 Bond Angle (°) | 107.0 |

| C3-C4-C5 Bond Angle (°) | 108.0 |

The reactivity of this compound can be further understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com For substituted pyrroles, the HOMO is typically localized on the pyrrole ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, is often distributed over the entire molecule, including the substituents.

Mulliken charge analysis provides a method for estimating the partial atomic charges, revealing the electrostatic potential of the molecule. This information is invaluable for predicting the sites of nucleophilic and electrophilic attack. In this compound, the oxygen atoms of the Boc and hydroxymethyl groups are expected to carry significant negative charges, while the carbonyl carbon of the Boc group and the carbon atom of the hydroxymethyl group will be electropositive.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.50 |

| LUMO Energy (eV) | -0.95 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Mulliken Charge on N1 | -0.55 |

| Mulliken Charge on C2 | +0.15 |

| Mulliken Charge on C5 | -0.20 |

Molecular Dynamics Simulations for Conformation and Interaction Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

The conformational flexibility of this molecule is primarily dictated by the rotation around several key single bonds: the N-C(Boc) bond, the C(Boc)-O bonds, and the C2-C(hydroxymethyl) bond. The bulky Boc group can adopt various orientations relative to the pyrrole ring, and its conformational preference will be influenced by steric hindrance and electronic interactions. nih.gov

The rotation of the hydroxymethyl group is another important conformational degree of freedom. The energy barrier for this rotation can be calculated using DFT methods by performing a potential energy scan, which involves rotating the dihedral angle in small increments and calculating the energy at each step. nih.govnih.gov The preferred orientation of the hydroxymethyl group will be determined by a balance of steric effects and potential intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the pyrrole nitrogen or the oxygen of the Boc group.

MD simulations can also be employed to study the interactions of this compound with solvent molecules or other reactants. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the solvation structure and identify key intermolecular interactions, such as hydrogen bonds. This information is crucial for understanding its behavior in solution and for predicting its reactivity in different environments.

| Rotational Barrier | Calculated Energy (kcal/mol) |

|---|---|

| N-C(Boc) Rotation | 8-12 |

| C2-CH2OH Rotation | 2-4 |

Elucidation of Reaction Mechanisms via Transition State Modeling

Transition state (TS) modeling is a powerful computational tool for elucidating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface, which corresponds to the maximum energy point along the reaction coordinate, chemists can gain a deep understanding of the reaction pathway and calculate the activation energy. researchgate.net

For this compound, TS modeling can be applied to investigate a variety of reactions. For example, the oxidation of the hydroxymethyl group to an aldehyde is a common transformation. polimi.it Computational chemists can model the reaction with a specific oxidizing agent and locate the transition state for the hydrogen abstraction or hydride transfer step. nih.gov Analysis of the TS geometry, including the breaking and forming bond lengths, can provide detailed insights into the mechanism.

Another important class of reactions for pyrroles is electrophilic aromatic substitution. Despite the deactivating effect of the Boc group, the pyrrole ring can still undergo substitution, typically at the C5 position. TS modeling can be used to compare the activation energies for electrophilic attack at different positions on the ring, thereby explaining the observed regioselectivity. The calculations can also shed light on the role of the Boc group in directing the incoming electrophile.

Future Perspectives and Emerging Research Directions

Innovations in Selective Functionalization and Derivatization Strategies

The future development of 1-Boc-2-(hydroxymethyl)pyrrole chemistry hinges on the ability to selectively modify its structure. The pyrrole (B145914) ring, being electron-rich, is prone to electrophilic substitution, and modern synthetic methods offer precise control over these reactions. researchgate.netnih.gov

Key areas for future exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. researchgate.nettohoku.ac.jp Future research will likely focus on developing catalytic systems, perhaps employing transition metals like rhodium or iridium, for the selective C-H activation of the pyrrole ring in this compound at positions C3, C4, and C5. This would allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroaryl moieties, without the need for pre-functionalized starting materials.

Directed Metalation: The Boc protecting group and the hydroxymethyl substituent can act as directing groups, facilitating regioselective metalation of the pyrrole ring. This approach can provide access to specific isomers that are difficult to obtain through other means. Investigating different organometallic reagents and reaction conditions will be crucial for optimizing the selectivity and yield of these transformations.

Derivatization of the Hydroxymethyl Group: The hydroxyl functionality serves as a convenient handle for a variety of chemical modifications. Future work will undoubtedly explore its conversion into other functional groups, such as halides, azides, amines, and ethers, thereby expanding the synthetic utility of the parent compound. Furthermore, its use in esterification and etherification reactions can lead to the synthesis of novel esters and ethers with potentially interesting biological or material properties.

A summary of potential functionalization strategies is presented in the table below.

| Strategy | Target Position(s) | Potential Reagents/Catalysts | Expected Outcome |

| C-H Functionalization | C3, C4, C5 | Transition metal catalysts (Rh, Ir, Pd) | Introduction of aryl, alkyl, and other functional groups |

| Directed Metalation | C3, C5 | Organolithium or other strong bases | Regioselective introduction of electrophiles |

| Hydroxymethyl Derivatization | C2-substituent | Various reagents for functional group interconversion | Access to a diverse range of derivatives (halides, azides, etc.) |

Exploration of Novel Catalytic Transformations and Process Intensification

Catalysis is at the heart of modern, efficient, and sustainable chemical synthesis. benthamdirect.comeurekaselect.com For this compound, the development of novel catalytic transformations and the intensification of its synthesis processes are critical for enabling its wider application.

Future research in this area will likely focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of this compound and its derivatives is a significant area for future research. This could involve asymmetric hydrogenation of the pyrrole ring to produce chiral pyrrolidines, or enantioselective functionalization of the ring or the hydroxymethyl group.

Photocatalysis and Electrocatalysis: These emerging fields in organic synthesis offer new avenues for the functionalization of pyrroles under mild and environmentally friendly conditions. researchgate.netnih.gov Exploring the use of light or electricity to mediate reactions of this compound could lead to novel and previously inaccessible chemical transformations.

Process Intensification: To make this compound more accessible for large-scale applications, research into process intensification will be necessary. This includes the development of continuous flow synthesis methods, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. cetjournal.it Microreactor technology, in particular, holds promise for the precise control of reaction parameters and the rapid optimization of synthetic routes. ru.nl

Interdisciplinary Applications in Chemical Biology and Advanced Materials

The pyrrole scaffold is a common motif in biologically active molecules and functional materials. benthamdirect.comrsc.orgresearchgate.net The unique combination of a protected nitrogen, a reactive hydroxymethyl group, and a modifiable aromatic ring makes this compound an attractive starting point for interdisciplinary research.

Potential future applications include:

Chemical Biology: Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov this compound could serve as a scaffold for the synthesis of new libraries of compounds to be screened for biological activity. The hydroxymethyl group provides a convenient point for conjugation to biomolecules, such as peptides or nucleic acids, to create novel probes or therapeutic agents.

Advanced Materials: The pyrrole ring is the fundamental building block of conducting polymers like polypyrrole. researchgate.net Functionalized pyrroles can be used to tune the electronic and physical properties of these materials. Derivatives of this compound could be explored as monomers for the synthesis of novel functional polymers with applications in sensors, organic electronics, and energy storage. The hydroxymethyl group could also be used to anchor the polymer to surfaces or to introduce cross-linking capabilities.

Integration of Data Science and Artificial Intelligence in Pyrrole Research

The fields of data science and artificial intelligence (AI) are beginning to have a transformative impact on chemical research. sciengine.comacs.org For the study of this compound and its derivatives, these computational tools can accelerate discovery and optimization.

Future directions in this domain include:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the outcomes of reactions, the properties of new molecules, and their potential biological activities. mdpi.comresearchgate.net This can help to guide experimental work and reduce the time and resources required for the discovery of new functional molecules based on the this compound scaffold.

Retrosynthetic Analysis: AI-powered tools are now capable of proposing synthetic routes to complex molecules. chemrxiv.orgchemcopilot.com As more data on the reactivity of pyrroles becomes available, these tools could be used to design efficient and novel syntheses of complex targets derived from this compound.

High-Throughput Screening and Data Analysis: The integration of automated synthesis and screening with data science will enable the rapid generation and analysis of large datasets. This will be crucial for exploring the structure-activity relationships of this compound derivatives and for identifying lead compounds for further development in medicine or materials science. The use of cheminformatics libraries and programming languages like Python will be instrumental in handling and visualizing chemical data. udemy.com

Q & A

Q. Critical Factors Affecting Yield :

- Temperature : Higher temperatures (>80°C) during Paal-Knorr synthesis accelerate ring formation but may increase side products.

- Catalyst Loading : FeCl₃ concentrations >5 mol% improve cyclization efficiency .

- Protection pH : Boc introduction requires pH 8–9 to avoid premature deprotection.

How can the Boc group’s stability be balanced with the reactivity of the hydroxymethyl group during functionalization?

Advanced Research Question

The Boc group is acid-labile, while the hydroxymethyl group is susceptible to oxidation and nucleophilic substitution. Methodological Strategies :

- Selective Deprotection : Use mild acids (e.g., TFA in DCM) for Boc removal without affecting hydroxymethyl .

- Protection of Hydroxymethyl : Temporarily convert -CH₂OH to -CH₂OTBS (tert-butyldimethylsilyl) during Boc deprotection, followed by TBAF-mediated desilylation .

- Reaction Solvent : Polar aprotic solvents (DMF, THF) stabilize intermediates during functionalization .

Basic Research Question

- ¹H/¹³C-NMR : Key for confirming regiochemistry. The hydroxymethyl proton (-CH₂OH) appears as a triplet (δ 3.6–4.0 ppm), while Boc methyl groups resonate as a singlet (δ 1.2–1.4 ppm) .

- 2D NMR (HSQC, COSY) : Resolves coupling between pyrrole protons and adjacent substituents .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Advanced Applications :

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., hydrogen-bonding patterns in dimeric structures) .

How can researchers address contradictory data in the regioselective functionalization of this compound?

Advanced Research Question

Discrepancies in substitution patterns often arise from competing electronic (directing effects) and steric factors. Resolution Strategies :

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites based on frontier molecular orbitals .

- Isotopic Labeling : Use ¹³C-labeled reagents to track substituent incorporation via NMR .

- Competitive Reaction Studies : Compare yields under varying conditions (e.g., Lewis acids like AlCl₃ vs. BF₃·Et₂O) to identify dominant pathways .

Case Study :

In the synthesis of 1-aroylmethylpyrroles, competing alkylation at C2 vs. C5 positions was resolved by optimizing DMF/K₂CO₃ conditions at 80°C, favoring C2 substitution .

What are the applications of this compound in synthesizing bioactive pyrrole derivatives?

Advanced Research Question

This compound serves as a versatile intermediate:

- Pharmaceutical Synthesis : Key precursor to Lamellarins (marine alkaloids with antitumor activity) via Suzuki-Miyaura cross-coupling with boronic acids .

- Enzyme Inhibitors : The hydroxymethyl group can be phosphorylated to mimic nucleotide analogs targeting kinases .

Q. Methodology :

- Cross-Coupling : Use Pd(PPh₃)₄ and aryl halides in THF/H₂O to introduce aryl groups at C2 .

- Oxidation : Convert -CH₂OH to -COOH via Jones reagent for carboxylated derivatives .

How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Basic Research Question

- Stability Data :

- Nonpolar Solvents (Hexane) : Minimize hydrolysis of the Boc group but may induce crystallization.

- Polar Solvents (DMSO) : Risk of hydroxymethyl oxidation at >25°C .

- Recommended Storage : Anhydrous DCM at -20°C under inert gas (N₂/Ar) .

What comparative studies highlight the reactivity differences between this compound and analogous pyrrolidine derivatives?

Advanced Research Question

| Feature | This compound | Pyrrolidine Analogs |

|---|---|---|

| Aromaticity | Planar, conjugated π-system | Non-aromatic |

| Reactivity at C2 | Electrophilic substitution | Nucleophilic attack |

| Oxidation Sensitivity | High (hydroxymethyl) | Low |

Implications : Pyrrole derivatives undergo EAS more readily, while pyrrolidines favor alkylation or ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.